molecular formula C14H26O7 B605283 Ald-CH2-PEG4-CH2CO2tBu CAS No. 2100306-54-3

Ald-CH2-PEG4-CH2CO2tBu

Cat. No.: B605283
CAS No.: 2100306-54-3
M. Wt: 306.36
InChI Key: RHRXPHXGYRSYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ald-CH2-PEG4-CH2CO2tBu is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an aldehyde group and a t-butyl ester group, linked through a linear PEG chain. This compound is primarily used in bio-conjugation and drug delivery applications due to its unique chemical properties .

Mechanism of Action

Target of Action

Ald-CH2-PEG4-CH2CO2tBu is a non-cleavable linker for bio-conjugation . It contains a -CHO/Aldehyde group and a NH2/Amine group linked through a linear PEG chain . The primary targets of this compound are the molecules that contain complementary functional groups, allowing for the formation of stable covalent bonds.

Mode of Action

The compound interacts with its targets through the formation of covalent bonds. The -CHO/Aldehyde group and the NH2/Amine group in the compound can react with amine and aldehyde groups in the target molecules, respectively . This interaction results in the formation of a stable covalent bond, linking the target molecule with the PEG chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ald-CH2-PEG4-CH2CO2tBu typically involves the reaction of a PEG derivative with an aldehyde and a t-butyl ester. The aldehyde group is reactive towards hydrazide and aminooxy groups, which are commonly used in biomolecular probes for labeling and crosslinking carbonyls (oxidized carbohydrates). The t-butyl group can be removed under acidic conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring that the final product meets the required specifications for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Ald-CH2-PEG4-CH2CO2tBu undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acid derivative.

    Reduction: Primary alcohol derivative.

    Substitution: Carboxylic acid

Scientific Research Applications

Ald-CH2-PEG4-CH2CO2tBu has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ald-CH2-PEG4-CH2CO2tBu is unique due to its combination of an aldehyde group and a t-butyl ester group linked through a PEG chain. This combination provides both reactivity and stability, making it highly versatile for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O7/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h4H,5-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRXPHXGYRSYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ald-CH2-PEG4-CH2CO2tBu
Reactant of Route 2
Reactant of Route 2
Ald-CH2-PEG4-CH2CO2tBu
Reactant of Route 3
Reactant of Route 3
Ald-CH2-PEG4-CH2CO2tBu
Reactant of Route 4
Reactant of Route 4
Ald-CH2-PEG4-CH2CO2tBu
Reactant of Route 5
Ald-CH2-PEG4-CH2CO2tBu
Reactant of Route 6
Reactant of Route 6
Ald-CH2-PEG4-CH2CO2tBu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.